molecular formula C7H4BrNO B1441935 4-Bromobenzo[D]isoxazole CAS No. 1126848-34-7

4-Bromobenzo[D]isoxazole

Cat. No. B1441935
M. Wt: 198.02 g/mol
InChI Key: WPERWOJBMXTKKG-UHFFFAOYSA-N
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Description

4-Bromobenzo[D]isoxazole is a chemical compound with the CAS Number: 1126848-34-7. It has a molecular weight of 198.02 and its linear formula is C7H4BrNO . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The linear formula of 4-Bromobenzo[D]isoxazole is C7H4BrNO . It is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Chemical Reactions Analysis

The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Physical And Chemical Properties Analysis

4-Bromobenzo[D]isoxazole is a solid substance. It is stored in dry conditions at 2-8°C . The molecular weight of the compound is 198.02 .

Scientific Research Applications

  • Medicinal Chemistry

    • Isoxazoles are widely used in drug discovery research . They show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
    • The core structure of isoxazole has been found in many drugs . For example, sulfamethoxazole acts as an antibiotic .
    • The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
  • Synthetic Chemistry

    • Isoxazoles are synthetically useful . A large number of publications appear annually on the synthesis of new representatives of isoxazoles .
    • Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
  • Pharmaceuticals

    • Isoxazoles are known for their pharmacological importance . Fused isoxazoles have shown their therapeutic potential as anticancer, insecticidal, antibacterial, antituberculosis, antifungal, antibiotic, antitumor, and antiulcerogenic agents .
  • Metal-free Synthetic Routes

    • In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to unleash new eco-friendly synthetic strategies .
    • Most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .
  • Combinatorial Libraries

    • Work on creating combinatorial libraries of isoxazoles using solid-phase synthesis technologies can significantly simplify the process of obtaining and isolating a large number of target compounds in multistep reactions . This is especially important for solving the problems of medicinal chemistry in the search for new drugs .
  • Heterocyclic Scaffolds

    • A wide variety of functionalized heterocyclic scaffolds and their synthesis are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space . This is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
  • Agriculture

    • Isoxazoles are used in the development of pesticides and herbicides . Their unique chemical structure allows them to interfere with the life cycle of pests and weeds, making them effective tools in agriculture .
  • Material Science

    • Some isoxazoles have been found to have unique optical properties, making them useful in the development of dyes and pigments . They can also be used in the creation of polymers with specific characteristics .
  • Biochemistry

    • Isoxazoles can act as inhibitors or activators of certain enzymes, making them useful tools in biochemical research . They can help scientists understand the function of these enzymes and develop new drugs .
  • Environmental Science

    • Due to their stability and resistance to degradation, isoxazoles can be used as tracers in environmental studies . They can help scientists track the movement of pollutants and understand their impact on the environment .
  • Nanotechnology

    • Isoxazoles have been used in the synthesis of nanoparticles . These nanoparticles can have a variety of applications, from drug delivery to the development of new materials .
  • Veterinary Medicine

    • Some isoxazoles have been used in the development of veterinary drugs . They can help treat a variety of conditions in animals, from infections to chronic diseases .

Safety And Hazards

4-Bromobenzo[D]isoxazole is harmful if swallowed and inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

Future Directions

In the field of drug discovery, isoxazole is a significant moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . The future direction in this field is likely to focus on the development of alternate metal-free synthetic routes for the synthesis of isoxazoles .

properties

IUPAC Name

4-bromo-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPERWOJBMXTKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NO2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716994
Record name 4-Bromo-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzo[D]isoxazole

CAS RN

1126848-34-7
Record name 4-Bromo-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,2-benzoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Chen, D Cao, C Liu, F Meng, Z Zhang… - Journal of medicinal …, 2023 - ACS Publications
Neuropathic pain (NP) is an intolerable pain syndrome that arises from continuous inflammation and excitability after nerve injury. Only a few NP therapeutics are currently available, …
Number of citations: 3 pubs.acs.org

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